molecular formula C24H24N4O3S B295758 (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295758
M. Wt: 448.5 g/mol
InChI Key: OFICWQGIDQSADK-VHARHKTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an imino group, an isopropyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the imino, isopropyl, and benzylidene groups. Common reagents used in these reactions include various amines, aldehydes, and phenols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different functional groups.

    Benzylidene derivatives: Compounds with similar benzylidene moieties but different core structures.

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-15(2)23-27-28-21(25)19(22(29)26-24(28)32-23)14-17-8-4-5-10-20(17)31-12-11-30-18-9-6-7-16(3)13-18/h4-10,13-15,25H,11-12H2,1-3H3/b19-14-,25-21?

InChI Key

OFICWQGIDQSADK-VHARHKTESA-N

SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Origin of Product

United States

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